p-(3-Dodecyl)benzenesulphonic acid
Overview
Description
p-(3-Dodecyl)benzenesulphonic acid: is an organic compound with the molecular formula C18H30O3S . It is a member of the alkylbenzene sulfonates, a class of anionic surfactants widely used in various industrial and household applications. This compound is characterized by a hydrophilic sulfonate head-group and a hydrophobic alkylbenzene tail-group, making it effective in reducing surface tension and enhancing the mixing of water with oils and fats .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-(3-Dodecyl)benzenesulphonic acid primarily involves the sulfonation of dodecylbenzene. This process can be carried out using sulfur trioxide or oleum under controlled temperatures. The reaction specifics, such as temperature, reactant ratio, and time, are crucial for determining the quality and yield of the final product .
Industrial Production Methods: In industrial settings, the production of this compound typically involves the alkylation of benzene with long-chain monoalkenes (e.g., dodecene) using hydrogen fluoride as a catalyst. The resulting dodecylbenzenes are then sulfonated with sulfur trioxide to produce the sulfonic acid, which is subsequently neutralized with sodium hydroxide .
Chemical Reactions Analysis
Types of Reactions: p-(3-Dodecyl)benzenesulphonic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, forming sulfonamides, sulfonyl chlorides, and esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like phosphorus pentachloride and sulfur trioxide are commonly employed.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonyl Chlorides: Produced using phosphorus pentachloride.
Esters: Formed by reacting with alcohols.
Scientific Research Applications
Chemistry: p-(3-Dodecyl)benzenesulphonic acid is used as an intermediate in the synthesis of emulsifiers, wetting agents, and dispersants. It is also employed in organic synthesis and pharmaceutical synthesis .
Biology and Medicine: In biological and medical research, this compound is used for its surfactant properties, aiding in the formulation of various cleaning and disinfecting agents .
Industry: The compound is widely used in household, industrial, and institutional cleaners, including laundry detergents, dishwashing liquids, car wash solutions, and hard surface cleaners.
Mechanism of Action
p-(3-Dodecyl)benzenesulphonic acid exerts its effects primarily through its surfactant properties. The hydrophilic sulfonate head-group interacts with water, while the hydrophobic alkylbenzene tail-group interacts with oils and fats. This dual interaction reduces surface tension, allowing for the effective mixing of water with oils and fats, enhancing the cleaning efficacy of products it is incorporated into .
Comparison with Similar Compounds
- Sodium dodecylbenzenesulfonate
- Linear alkylbenzene sulfonates (LAS)
- Branched alkylbenzene sulfonates (BAS)
Comparison: p-(3-Dodecyl)benzenesulphonic acid is unique due to its specific alkyl chain length and branching, which can affect its solubility and surface activity. Compared to branched alkylbenzene sulfonates, it offers better biodegradability and environmental compatibility. Linear alkylbenzene sulfonates, on the other hand, are more commonly used due to their superior performance in hard water conditions and better foaming properties .
Properties
IUPAC Name |
4-dodecan-3-ylbenzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O3S/c1-3-5-6-7-8-9-10-11-16(4-2)17-12-14-18(15-13-17)22(19,20)21/h12-16H,3-11H2,1-2H3,(H,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRVOJKLQNSNDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(CC)C1=CC=C(C=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7058670 | |
Record name | 4-(3-Dodecanyl)benzenesulfonic acid | |
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Molecular Weight |
326.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Brown viscous liquid; [Alfa Aesar MSDS] | |
Record name | Benzenesulfonic acid, C10-16-alkyl derivatives | |
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CAS No. |
18777-54-3, 68584-22-5, 2212-50-2 | |
Record name | 4-(1-Ethyldecyl)benzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18777-54-3 | |
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Record name | Benzenesulfonic acid, 4-(1-ethyldecyl)- | |
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Record name | Benzenesulfonic acid, C10-16-alkyl derivs. | |
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Record name | Benzenesulfonic acid, 4-(1-ethyldecyl)- | |
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Record name | 4-(3-Dodecanyl)benzenesulfonic acid | |
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Record name | Benzenesulfonic acid, C10-16-alkyl derivs. | |
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Record name | p-(3-dodecyl)benzenesulphonic acid | |
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Record name | p-(3-Dodecyl)benzenesulfonic acid | |
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